5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine
Brand Name: Vulcanchem
CAS No.: 19556-52-6
VCID: VC4976150
InChI: InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1
SMILES: CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C
Molecular Formula: C12H15BrN2O5
Molecular Weight: 347.165

5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine

CAS No.: 19556-52-6

Cat. No.: VC4976150

Molecular Formula: C12H15BrN2O5

Molecular Weight: 347.165

* For research use only. Not for human or veterinary use.

5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine - 19556-52-6

Specification

CAS No. 19556-52-6
Molecular Formula C12H15BrN2O5
Molecular Weight 347.165
IUPAC Name 1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1
Standard InChI Key OFUBUBFFUODMSG-PEBGCTIMSA-N
SMILES CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C

Introduction

Chemical Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine begins with uridine, a natural nucleoside. The 2',3'-hydroxyl groups of the ribose moiety are first protected using an isopropylidene group, forming 2',3'-O-isopropylideneuridine . Subsequent bromination at the 5'-position introduces the bromine substituent, typically employing reagents like PBr3\text{PBr}_3 or Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in anhydrous conditions. The protective isopropylidene group stabilizes the ribose ring during bromination, preventing undesired side reactions.

Key synthetic steps include:

  • Protection: Uridine2,2-Dimethoxypropane, H+2’,3’-O-isopropylideneuridine\text{Uridine} \xrightarrow{\text{2,2-Dimethoxypropane, H+}} \text{2',3'-O-isopropylideneuridine} .

  • Bromination: 2’,3’-O-isopropylideneuridinePBr35’-bromo-5’-deoxy-2’,3’-O-isopropylideneuridine\text{2',3'-O-isopropylideneuridine} \xrightarrow{\text{PBr}_3} \text{5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine}.

The bromine atom at the 5'-position facilitates nucleophilic substitution reactions, making the compound a versatile precursor for synthesizing 5'-modified nucleosides. For example, displacement with azide or thiol groups generates analogs with enhanced bioavailability or altered enzymatic interactions.

Structural and Conformational Features

Crystallographic Insights

X-ray crystallography of isopropylidene-protected nucleosides reveals that the ribose ring adopts atypical conformations under cyclic constraints. In 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine, the furanose ring predominantly exhibits a C(4) \text{C}(4')-endo, O(4) \text{O}(4')-exo pucker, as observed in related derivatives . This conformation arises from steric interactions between the isopropylidene group and the bromomethyl substituent at C(5').

Table 1: Key Structural Parameters

ParameterValueSource
Ribose puckerC(4) \text{C}(4')-endo, O(4) \text{O}(4')-exo
Glycosidic bond angle (χ\chi)21.6°–29.4°
Intramolecular contactsC(6)-H⋯O(4') = 2.71 Å

The anti conformation of the nucleobase relative to the ribose minimizes steric clashes, while the bromine atom’s electronegativity polarizes the C(5')–Br bond, enhancing reactivity in substitution reactions .

Biological Activities and Mechanisms

Antiviral Activity

5'-Bromo-5'-deoxy-2',3'-O-isopropylideneuridine exhibits inhibitory effects against herpes simplex virus (HSV) by mimicking natural nucleosides and disrupting viral replication. The bromine atom at C(5') sterically hinders viral DNA polymerase, reducing incorporation into nascent DNA chains. Comparative studies with 5-iodo-2'-deoxyuridine (idoxuridine) suggest that halogen size inversely correlates with enzymatic recognition, with bromine offering a balance between steric bulk and electronic effects .

Enzyme Interactions

The compound acts as a substrate or inhibitor for enzymes involved in nucleotide metabolism, including thymidylate synthase and uridine phosphorylase . Its isopropylidene group enhances membrane permeability, allowing efficient cellular uptake, while the 5'-bromo modification resists phosphorylysis, prolonging intracellular retention.

Applications in Medicinal Chemistry

Prodrug Development

5'-Bromo-5'-deoxy-2',3'-O-isopropylideneuridine serves as a scaffold for prodrugs targeting viral infections and cancers. For instance, substituting the bromine with fluorinated groups yields analogs like 5'-deoxy-5-fluorouridine (doxifluridine), a prodrug activated by thymidine phosphorylase in tumor tissues .

Table 2: Selected Derivatives and Applications

DerivativeModificationApplicationSource
5'-Azido-5'-deoxy analogAzide substitutionPhotoaffinity labeling
5'-Thioether analogsThiol substitutionAntiviral agents
5'-Fluoro analogsFluorine substitutionOncology prodrugs

Recent Research Advancements

Carbanion-Mediated Functionalization

Recent studies exploit the reactivity of the 5-bromo substituent in cross-coupling reactions. Treating 5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine with dimethyl malonate and a base generates 5-bis(alkoxycarbonyl)methyl derivatives, expanding the library of C(5)-modified nucleosides . These derivatives exhibit enhanced binding to viral polymerases due to increased hydrophobic interactions.

Structural Dynamics in Solution

Nuclear magnetic resonance (NMR) studies reveal that the ribose ring undergoes rapid pseudorotation in solution, sampling multiple puckered states despite the isopropylidene constraint . This flexibility may facilitate adaptation to enzymatic active sites, explaining the compound’s broad substrate compatibility.

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